molecular formula C6H9NO4 B12881353 (S)-2-Amino-2-((S)-5-oxotetrahydrofuran-2-yl)acetic acid

(S)-2-Amino-2-((S)-5-oxotetrahydrofuran-2-yl)acetic acid

Cat. No.: B12881353
M. Wt: 159.14 g/mol
InChI Key: ABMFTWKSSGWCMX-UCORVYFPSA-N
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Description

(S)-2-Amino-2-((S)-5-oxotetrahydrofuran-2-yl)acetic acid is a chiral amino acid derivative with a unique structure that includes a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-((S)-5-oxotetrahydrofuran-2-yl)acetic acid typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of chiral auxiliaries or catalysts to induce the formation of the (S)-enantiomer. The reaction conditions often include controlled temperatures and pH levels to optimize the yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This can include the use of continuous flow reactors and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-((S)-5-oxotetrahydrofuran-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different derivatives with altered functional groups.

    Substitution: The amino and carboxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield keto derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-2-Amino-2-((S)-5-oxotetrahydrofuran-2-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound can be used in studies of enzyme mechanisms and protein-ligand interactions due to its unique structure.

    Industry: It can be used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-((S)-5-oxotetrahydrofuran-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites or binding pockets, influencing the activity of the target molecule. This can lead to changes in biochemical pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chiral amino acid derivatives and tetrahydrofuran-containing molecules. Examples are (S)-2-Amino-2-(®-5-oxotetrahydrofuran-2-yl)acetic acid and ®-2-Amino-2-((S)-5-oxotetrahydrofuran-2-yl)acetic acid.

Uniqueness

What sets (S)-2-Amino-2-((S)-5-oxotetrahydrofuran-2-yl)acetic acid apart is its specific stereochemistry and the presence of both an amino group and a tetrahydrofuran ring. This combination of features makes it particularly useful in applications requiring chiral specificity and unique structural properties.

Properties

Molecular Formula

C6H9NO4

Molecular Weight

159.14 g/mol

IUPAC Name

(2S)-2-amino-2-[(2S)-5-oxooxolan-2-yl]acetic acid

InChI

InChI=1S/C6H9NO4/c7-5(6(9)10)3-1-2-4(8)11-3/h3,5H,1-2,7H2,(H,9,10)/t3-,5-/m0/s1

InChI Key

ABMFTWKSSGWCMX-UCORVYFPSA-N

Isomeric SMILES

C1CC(=O)O[C@@H]1[C@@H](C(=O)O)N

Canonical SMILES

C1CC(=O)OC1C(C(=O)O)N

Origin of Product

United States

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